molecular formula C12H11ClN2O3S B1271008 (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate CAS No. 64910-68-5

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate

Cat. No.: B1271008
CAS No.: 64910-68-5
M. Wt: 298.75 g/mol
InChI Key: COMDKLMEFBOYIJ-UHFFFAOYSA-N
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Description

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate is a chemical compound with the molecular formula C12H11ClN2O3S and a molecular weight of 298.75 g/mol. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate typically involves the reaction of 4-aminophenyl with 3-amino-4-chlorobenzenesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce different oxidation states of the compound, while substitution reactions may yield various substituted derivatives .

Scientific Research Applications

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biological studies to investigate its effects on different biological systems.

    Medicine: Explored for its potential therapeutic properties and effects on human health.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-aminophenyl) 3-amino-4-chlorobenzenesulfonate include:

  • 4-Aminophenyl 3-amino-4-bromobenzene-1-sulfonate
  • 4-Aminophenyl 3-amino-4-fluorobenzene-1-sulfonate
  • 4-Aminophenyl 3-amino-4-iodobenzene-1-sulfonate

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. The presence of the chlorine atom in the benzene ring influences its chemical behavior and interactions, making it distinct from its analogs .

Properties

IUPAC Name

(4-aminophenyl) 3-amino-4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-11-6-5-10(7-12(11)15)19(16,17)18-9-3-1-8(14)2-4-9/h1-7H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMDKLMEFBOYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364708
Record name 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64910-68-5
Record name 4-Aminophenyl 3-amino-4-chlorobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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